Ácidos beta-cetônicos e derivados
Beta-keto acids and their derivatives are a class of organic compounds characterized by the presence of a keto group (C=O) at the β-position relative to an acid group (COOH). These molecules play crucial roles in various biological processes, including metabolism and biosynthesis. In the chemical industry, beta-keto acids and their derivatives find applications in pharmaceuticals, fine chemicals, and agrochemicals due to their unique structural features.
Structurally diverse, these compounds can be synthesized through various routes, such as oxidation of secondary alcohols or reduction of ketones. The functional diversity of beta-keto acids allows for a wide range of transformations, including condensation reactions, esterification, and amidation, making them versatile intermediates in organic synthesis.
In pharmaceuticals, beta-keto acids and their derivatives are often used as precursors to synthesize drugs with specific pharmacological activities. For example, they can be converted into prodrugs or serve as building blocks for complex molecules. In fine chemicals and agrochemicals, these compounds exhibit potential as intermediates in the synthesis of functional materials and herbicides.
Overall, beta-keto acids and their derivatives represent an important class of chemical entities with diverse applications across multiple industries, driven by their unique structural properties and reactivity.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
Methyl 2-ethyl-3-oxopentanoate | 32493-32-6 | C8H14O3 |
![]() |
Butanoic acid, 4-(1-methylethoxy)-3-oxo-, methyl ester | 360788-31-4 | C8H14O4 |
![]() |
methyl 3-oxo-3-(oxolan-3-yl)propanoate | 1361235-92-8 | C8H12O4 |
![]() |
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate | 78120-39-5 | C8H12NO3Cl |
![]() |
PENTANOIC ACID, 5,5-DIETHOXY-3-OXO-, ETHYL ESTER | 83124-88-3 | C11H20O5 |
![]() |
Methyl 5-Methyl-3-oxohexanoate | 30414-55-2 | C8H14O3 |
![]() |
4-Bromo-3-oxo-pentanoic acid methyl ester | 105983-77-5 | C6H9BrO3 |
![]() |
ethyl 5-ethoxy-3-oxopentanoate | 1519-56-8 | C9H16O4 |
![]() |
methyl 2-cyano-3-oxobutanoate | 3288-52-6 | C6H7NO3 |
![]() |
methyl 2,2-diethyl-3-oxobutanoate | 85153-63-5 | C9H16O3 |
Literatura Relacionada
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Fornecedores recomendados
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados